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molecular formula C20H23F2NO2 B8499589 4-Piperidinol, 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]- CAS No. 131278-94-9

4-Piperidinol, 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-

Cat. No. B8499589
M. Wt: 347.4 g/mol
InChI Key: KDJDCMAZQZVXFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05294623

Procedure details

14.1 g of 1-bis(4-fluorophenyl)methoxy-2-chloroethane, 10.1 g of 4-hydroxypiperidine, 12 g of sodium carbonate and 0.2 g of sodium iodide were added to 200 ml of methyl isobutyl ketone, and the mixture was heated under reflux for 4 hours. At the end of this time, it was filtered, and the solvent was removed by distillation under reduced pressure. The resulting residue was purified by silica gel column chromatography. Elution with a 10:1 by volume mixture of ethanol and methylene chloride afforded 11.5 g (yield 66%) of the title compound as a pale yellow oily substance. p Infrared Absorption Spectrum (CHCl3), νmax cm-1 : 2920, 1600, 1505.
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
66%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:13]2[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=2)[O:9][CH2:10][CH2:11]Cl)=[CH:4][CH:3]=1.[OH:20][CH:21]1[CH2:26][CH2:25][NH:24][CH2:23][CH2:22]1.C(=O)([O-])[O-].[Na+].[Na+]>[I-].[Na+].C(C(C)=O)C(C)C>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:13]2[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=2)[O:9][CH2:10][CH2:11][N:24]2[CH2:25][CH2:26][CH:21]([OH:20])[CH2:22][CH2:23]2)=[CH:4][CH:3]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
14.1 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(OCCCl)C1=CC=C(C=C1)F
Name
Quantity
10.1 g
Type
reactant
Smiles
OC1CCNCC1
Name
Quantity
12 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0.2 g
Type
catalyst
Smiles
[I-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C(C)C)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
At the end of this time, it was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography
WASH
Type
WASH
Details
Elution with a 10:1
ADDITION
Type
ADDITION
Details
by volume mixture of ethanol and methylene chloride

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(OCCN1CCC(CC1)O)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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